![molecular formula C12H15N3O4 B3319124 Ethyl 2,6-bis(methylcarbamoyl)isonicotinate CAS No. 106940-47-0](/img/structure/B3319124.png)
Ethyl 2,6-bis(methylcarbamoyl)isonicotinate
描述
Ethyl 2,6-bis(methylcarbamoyl)isonicotinate, also known as EMIC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EMIC is a derivative of isoniazid, a drug commonly used to treat tuberculosis. However, EMIC has shown promise as a research tool due to its ability to inhibit the activity of a specific enzyme, histone deacetylase 6 (HDAC6), which is involved in various cellular processes.
作用机制
Ethyl 2,6-bis(methylcarbamoyl)isonicotinate inhibits HDAC6 by binding to its active site and preventing it from deacetylating its target proteins. HDAC6 is involved in various cellular processes, including protein degradation, cell motility, and immune response. By inhibiting HDAC6, Ethyl 2,6-bis(methylcarbamoyl)isonicotinate can alter these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
Ethyl 2,6-bis(methylcarbamoyl)isonicotinate has been shown to have various biochemical and physiological effects in cells and animal models. HDAC6 inhibition by Ethyl 2,6-bis(methylcarbamoyl)isonicotinate has been shown to increase the acetylation of proteins involved in protein degradation, leading to increased protein degradation and clearance of misfolded proteins. Ethyl 2,6-bis(methylcarbamoyl)isonicotinate has also been shown to enhance the immune response against cancer cells by increasing the expression of immune-related genes. In animal models, Ethyl 2,6-bis(methylcarbamoyl)isonicotinate has been shown to have neuroprotective effects and improve cognitive function.
实验室实验的优点和局限性
One advantage of using Ethyl 2,6-bis(methylcarbamoyl)isonicotinate in lab experiments is its specificity for HDAC6. This allows researchers to study the effects of HDAC6 inhibition without affecting other HDAC enzymes. However, Ethyl 2,6-bis(methylcarbamoyl)isonicotinate has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments. Additionally, the cost of Ethyl 2,6-bis(methylcarbamoyl)isonicotinate can be a limiting factor for some researchers.
未来方向
There are several future directions for research on Ethyl 2,6-bis(methylcarbamoyl)isonicotinate and HDAC6 inhibition. One area of interest is the potential use of HDAC6 inhibitors in combination with other therapies, such as chemotherapy, to enhance their effectiveness. Additionally, further research is needed to understand the specific mechanisms by which HDAC6 inhibition has therapeutic effects in different diseases. Finally, the development of more potent and stable HDAC6 inhibitors, including Ethyl 2,6-bis(methylcarbamoyl)isonicotinate derivatives, could lead to new therapeutic options for various diseases.
科学研究应用
Ethyl 2,6-bis(methylcarbamoyl)isonicotinate has been studied for its potential applications in various areas of scientific research, including cancer, neurodegenerative diseases, and infectious diseases. HDAC6 inhibition has been shown to have anti-tumor effects by promoting the degradation of misfolded proteins and enhancing the immune response against cancer cells. In neurodegenerative diseases, HDAC6 inhibition has been shown to improve the clearance of misfolded proteins and reduce inflammation. In infectious diseases, Ethyl 2,6-bis(methylcarbamoyl)isonicotinate has been shown to inhibit the replication of viruses such as dengue and Zika.
属性
IUPAC Name |
ethyl 2,6-bis(methylcarbamoyl)pyridine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-4-19-12(18)7-5-8(10(16)13-2)15-9(6-7)11(17)14-3/h5-6H,4H2,1-3H3,(H,13,16)(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DREMPYHWKXOGFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)C(=O)NC)C(=O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,6-bis(methylcarbamoyl)isonicotinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。